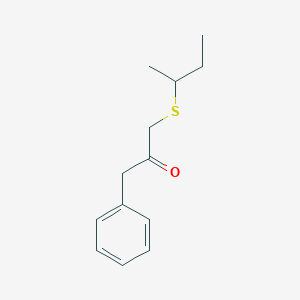
1-(Sec-butylthio)-3-phenylpropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Sec-butylthio)-3-phenylpropan-2-one is an organic compound characterized by the presence of a sec-butylthio group attached to a phenylpropanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Sec-butylthio)-3-phenylpropan-2-one typically involves the nucleophilic substitution of a suitable precursor with sec-butylthiol. One common method involves the reaction of 3-phenylpropan-2-one with sec-butylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Sec-butylthio)-3-phenylpropan-2-one can undergo various chemical reactions, including:
Oxidation: The sec-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the phenylpropanone backbone can be reduced to form alcohols.
Substitution: The sec-butylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Sec-butylthio)-3-phenylpropan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Sec-butylthio)-3-phenylpropan-2-one involves its interaction with specific molecular targets and pathways. The sec-butylthio group can undergo oxidation to form reactive intermediates that may interact with biological macromolecules. The phenylpropanone backbone can also participate in various biochemical reactions, potentially leading to the modulation of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(tert-Butylthio)-3-phenylpropan-2-one
- 1-(Methylthio)-3-phenylpropan-2-one
- 1-(Ethylthio)-3-phenylpropan-2-one
Uniqueness
1-(Sec-butylthio)-3-phenylpropan-2-one is unique due to the presence of the sec-butylthio group, which imparts distinct chemical and biological properties compared to its analogs. The steric and electronic effects of the sec-butyl group can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C13H18OS |
|---|---|
Poids moléculaire |
222.35 g/mol |
Nom IUPAC |
1-butan-2-ylsulfanyl-3-phenylpropan-2-one |
InChI |
InChI=1S/C13H18OS/c1-3-11(2)15-10-13(14)9-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3 |
Clé InChI |
LHMABOIGPBMTEY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)SCC(=O)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


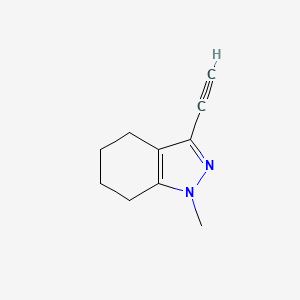

![3-(6-Ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine](/img/structure/B15301421.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[2-(ethylamino)ethylamino]isoindoline-1,3-dione](/img/structure/B15301422.png)
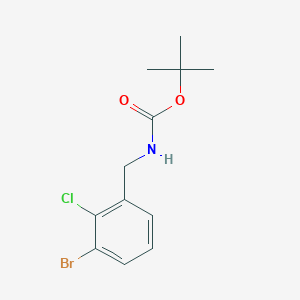
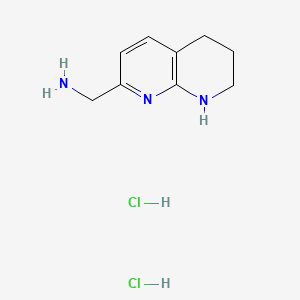
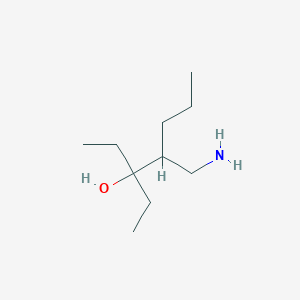
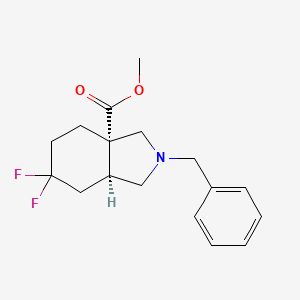
![3-(Hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B15301445.png)


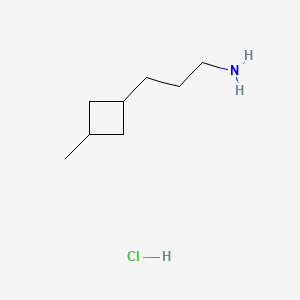
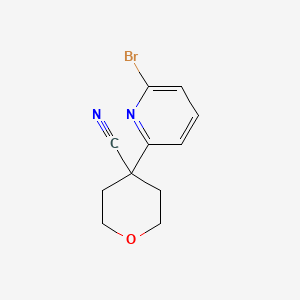
![methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride](/img/structure/B15301485.png)
